

Synthesis of 5-Acetylthiophene-2-carbonitrile from thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbonitrile

Cat. No.: B1273295

[Get Quote](#)

Application Notes: Synthesis of 5-Acetylthiophene-2-carbonitrile

Introduction

5-Acetylthiophene-2-carbonitrile is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical intermediates and functional materials. The presence of three reactive sites—the nitrile, the ketone, and the thiophene ring—makes it a versatile precursor for a wide range of chemical transformations. The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of thiophene-2-carbonitrile. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring. Due to the electron-withdrawing nature of the nitrile group at position 2, the acylation is directed to the C5 position, which remains the most nucleophilic site on the aromatic ring. This document provides a detailed protocol for the synthesis, purification, and characterization of **5-acetylthiophene-2-carbonitrile**.

Principle of the Method

The core of the synthesis is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring.^{[1][2]} In this procedure, thiophene-2-carbonitrile is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich

thiophene ring to form the acetylated product.[\[1\]](#) The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. Subsequent aqueous work-up and purification steps yield the final product.

Experimental Protocol

This protocol details the synthesis of **5-acetylthiophene-2-carbonitrile** using aluminum chloride as the catalyst and acetyl chloride as the acylating agent.

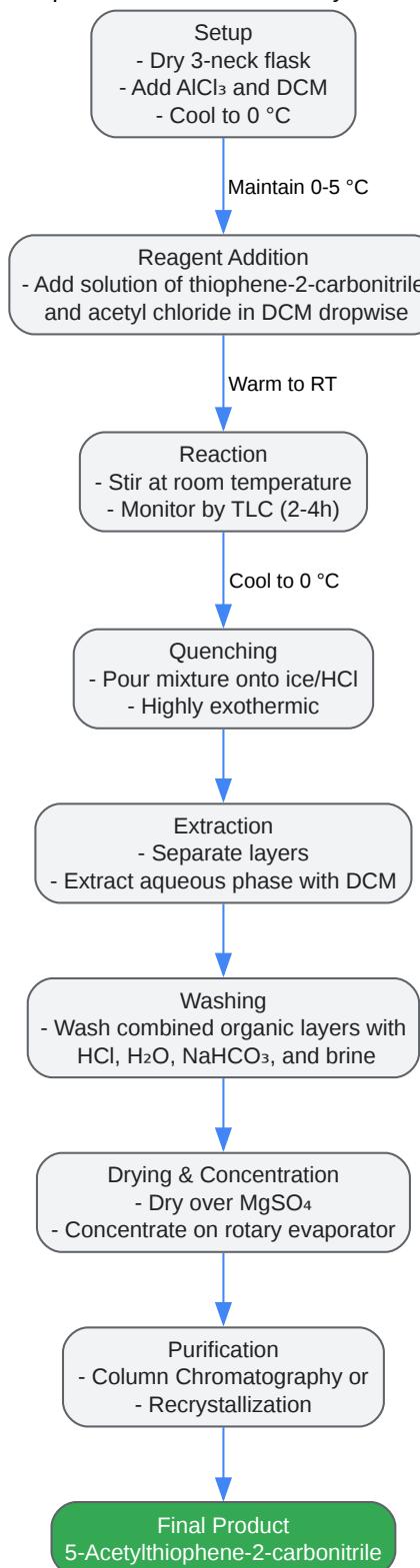
Materials and Reagents

Reagent/Material	Formula	M.W. (g/mol)	Quantity	Moles (mmol)	Notes
Thiophene-2-carbonitrile	C ₅ H ₃ NS	109.15	5.00 g	45.8	Starting Material
Aluminum Chloride (Anhydrous)	AlCl ₃	133.34	6.70 g	50.2	Lewis Acid Catalyst
Acetyl Chloride	C ₂ H ₃ ClO	78.50	3.95 mL (4.35 g)	55.4	Acylating Agent
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	100 mL	-	Anhydrous Solvent
Hydrochloric Acid (HCl)	HCl	36.46	~50 mL (2M aq.)	-	For Work-up
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	~50 mL (aq.)	-	For Neutralization
Brine	NaCl	58.44	~50 mL (aq.)	-	For Washing
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-	Drying Agent

Equipment

- Three-necked round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser with a drying tube (CaCl₂)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (glass column, silica gel)
- Beakers, flasks, and other standard laboratory glassware

Procedure


- Reaction Setup:
 - Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.
 - Ensure all glassware is oven-dried to prevent moisture from inactivating the Lewis acid catalyst.
 - Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (6.70 g) to the flask.
 - Add 50 mL of anhydrous dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C using an ice bath.
- Addition of Reagents:

- In a separate flask, prepare a solution of thiophene-2-carbonitrile (5.00 g) and acetyl chloride (3.95 mL) in 50 mL of anhydrous DCM.
- Transfer this solution to the dropping funnel.
- Add the solution dropwise to the stirred AlCl_3 suspension over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 4:1) as the eluent.
- Work-up and Extraction:
 - Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
 - Very cautiously and slowly, pour the reaction mixture over a mixture of crushed ice (~100 g) and concentrated HCl (~10 mL). Caution: This quenching process is highly exothermic and will release HCl gas.
 - Transfer the quenched mixture to a separatory funnel.
 - Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
 - Combine all organic layers. Wash successively with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Purification:
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3]
- Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure product.

Visualized Workflow

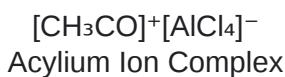
Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 5-acetylthiophene-2-carbonitrile.**

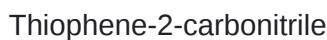
Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.

- Formation of the Acylium Ion: The Lewis acid catalyst, AlCl_3 , coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This leads to the formation of a highly reactive and resonance-stabilized acylium ion.
- Electrophilic Attack: The π -electrons of the thiophene ring attack the electrophilic carbon of the acylium ion. This attack occurs preferentially at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
- Deprotonation and Aromatization: A weak base (such as the AlCl_4^- complex) removes the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, **5-acetylthiophene-2-carbonitrile**. The catalyst is regenerated in this step.


Visualized Mechanism

Friedel-Crafts Acylation Mechanism


1. Acylium Ion Formation

Activation

2. Electrophilic Attack

 π -bond attack on $[\text{CH}_3\text{CO}]^+$ $[\text{AlCl}_4]^-$ abstracts proton

3. Deprotonation

Byproducts

[Click to download full resolution via product page](#)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Characterization Data

The identity and purity of the synthesized **5-acetylthiophene-2-carbonitrile** can be confirmed using standard analytical techniques.

Physical Properties

Property	Value
Molecular Formula	C ₇ H ₅ NOS
Molecular Weight	151.18 g/mol [4]
Appearance	Very pale yellow solid [5]
Melting Point	79 °C [5]
Purity (Typical)	>97% [6] [7]

Spectroscopic Data

Technique	Expected Data
¹ H NMR	δ (ppm) \approx 7.8-8.0 (d, 1H, aromatic), 7.6-7.8 (d, 1H, aromatic), 2.6 (s, 3H, -COCH ₃)
¹³ C NMR	δ (ppm) \approx 190 (-C=O), 145-150 (aromatic C-CN), 135-140 (aromatic C-H), 130-135 (aromatic C-H), 115-120 (aromatic C-COCH ₃), 110-115 (-CN), 25-30 (-CH ₃)
FT-IR (cm ⁻¹)	ν \approx 2220-2240 (C≡N stretch), 1660-1680 (C=O stretch, aryl ketone), 1400-1500 (C=C aromatic stretch)
Mass Spec. (MS)	m/z = 151.01 (M ⁺), corresponding to [C ₇ H ₅ NOS] ⁺

Safety and Handling

- Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.
- Acetyl chloride is corrosive, flammable, and a lachrymator. It also reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
- Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
- The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-ACETYLTHIOPHENE-2-CARBONITRILE | CAS 88653-55-8 [matrix-fine-chemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. 5-Acetylthiophene-2-carbonitrile, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 5-Acetylthiophene-2-carbonitrile, 97% 0.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Synthesis of 5-Acetylthiophene-2-carbonitrile from thiophene-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273295#synthesis-of-5-acetylthiophene-2-carbonitrile-from-thiophene-2-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com